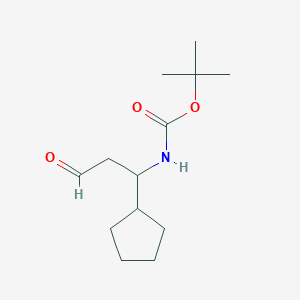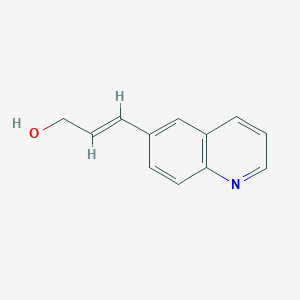
3-(Quinolin-6-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-6-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C12H11NO. It features a quinoline ring attached to a propen-1-ol group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-yl)prop-2-en-1-ol typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones, followed by reduction or other functional group transformations. One common method involves the use of quinoline-6-carbaldehyde and propen-1-ol under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Quinolin-6-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of saturated alcohols.
Substitution: Introduction of different functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Quinoline-6-carboxylic acid.
Reduction: 3-(Quinolin-6-yl)propan-1-ol.
Substitution: Various halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
3-(Quinolin-6-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 3-(Quinolin-6-yl)prop-2-en-1-ol involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition can lead to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
3-(Quinolin-6-yl)prop-2-enoic acid: A similar compound with a carboxylic acid group instead of an alcohol.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring attached to the quinoline
Uniqueness
3-(Quinolin-6-yl)prop-2-en-1-ol is unique due to its specific functional group arrangement, which allows for diverse chemical reactions and potential biological activities. Its propen-1-ol group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
545421-10-1 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(E)-3-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1-7,9,14H,8H2/b3-2+ |
Clé InChI |
RNYBQNZCYAESLM-NSCUHMNNSA-N |
SMILES isomérique |
C1=CC2=C(C=CC(=C2)/C=C/CO)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C=CCO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13469309.png)

![[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13469329.png)

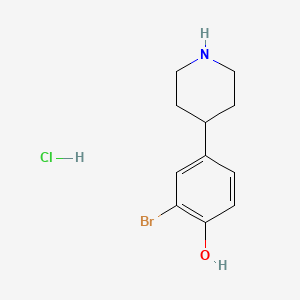
![Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride](/img/structure/B13469357.png)

![5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B13469366.png)

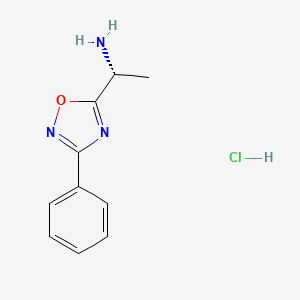
![Pyrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13469395.png)
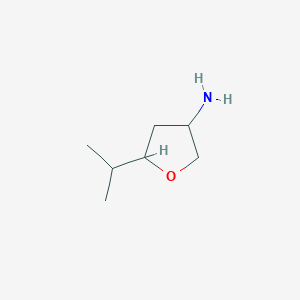
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
